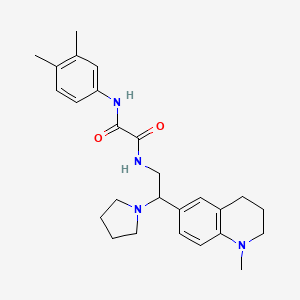

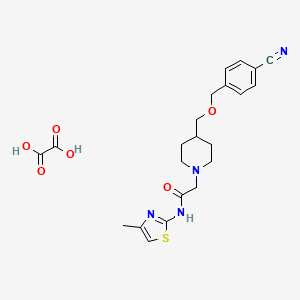

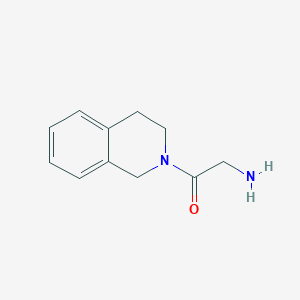

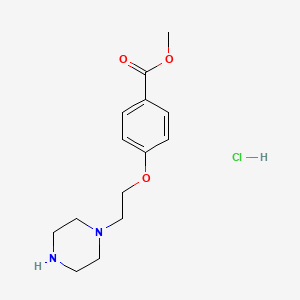

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves linear synthesis strategies that incorporate the formation of the oxadiazole ring, often through cyclization reactions that can include amidoxime and carboxylic acid derivatives. For example, Vinayak et al. (2014) described the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole-2-thiol, characterized by spectroscopic techniques such as LCMS, IR, and NMR (Vinayak, Sudha, Lalita, & Kumar, 2014).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their biological activity. Techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry are commonly employed for this purpose. The precise arrangement of atoms within the molecule influences its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of compounds containing the oxadiazole ring is significantly influenced by the nature of substituents on the ring. These compounds participate in various chemical reactions, which can be exploited to generate a wide array of derivatives with potential biological activities. The presence of an oxadiazole ring can confer properties such as enhanced stability and the ability to engage in hydrogen bonding.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for the formulation of pharmaceutical agents, as they affect the drug's bioavailability and stability.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are pivotal for the compound's function as a potential therapeutic agent. The oxadiazole ring's presence affects these properties, making these compounds interesting candidates for further pharmacological evaluation.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Synthesis and Antibacterial Potential : The compound "2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide" and its derivatives have been synthesized and evaluated for their antibacterial properties. Studies reveal that some acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores exhibit moderate inhibitory activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. Specifically, certain compounds demonstrated significant growth inhibition of bacteria such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These findings suggest the potential of these compounds in the development of new antibacterial agents (Iqbal et al., 2017).

Anticancer Applications

Synthesis and Anticancer Properties : The chemical derivatives of the compound have also been synthesized and screened for their cytotoxicity against various cancer cell lines. Certain synthesized compounds showed promising results as anticancer agents, exhibiting significant cytotoxicity on cell lines such as PANC-1, HepG2, and MCF7. The studies included characterization of these compounds through various spectroscopic methods and evaluating their inhibitory concentration (IC50) values. This suggests their potential utility in anticancer therapy and further pharmacological investigations (Vinayak et al., 2014).

Enzyme Inhibition and Pharmacological Potential

Enzyme Inhibition and Pharmacological Evaluation : Various studies have synthesized and characterized derivatives of "2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide" for their potential in inhibiting enzymes like α-glucosidase, indicating their possible use in treating diseases like diabetes. Additionally, these compounds have been evaluated for other pharmacological activities, such as their role as inhibitors of the Collapsin response mediator protein 1 (CRMP 1), suggesting a role in cancer therapy. Structural elucidation through various spectroscopic techniques and pharmacological evaluations like TRAP assay signify the multifaceted potential of these compounds in the field of medicinal chemistry (Iftikhar et al., 2019), (Panchal et al., 2020).

Propiedades

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-2-15-4-3-5-19(12-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-13H,2,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKZTPIEBCJMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)